![molecular formula C8H13N3 B13498687 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine](/img/structure/B13498687.png)
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine is a heterocyclic compound that features both imidazole and diazepine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole-containing compounds . These methods typically involve the use of reagents such as alpha halo-ketones and amino nitriles under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reagents like sodium borohydride or lithium aluminum hydride .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted imidazo[1,2-d][1,4]diazepine derivatives .
Wissenschaftliche Forschungsanwendungen
2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been studied for their potential therapeutic properties, including antibacterial, antiviral, and anticancer activities . Additionally, this compound is used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-d][1,4]diazepine include other imidazole and diazepine derivatives, such as 5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine and 2-methyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine .
Uniqueness: What sets this compound apart from similar compounds is its specific substitution pattern and the resulting chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-methyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine |
InChI |
InChI=1S/C8H13N3/c1-7-6-11-5-4-9-3-2-8(11)10-7/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
PISHNXHYNKQLGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2CCNCCC2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


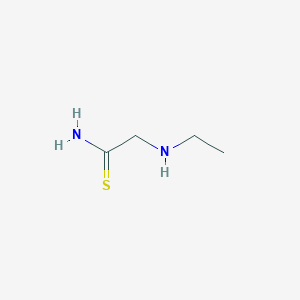
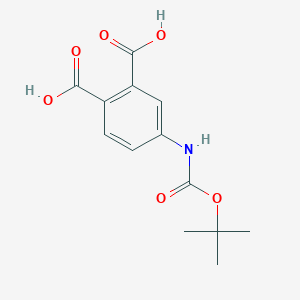
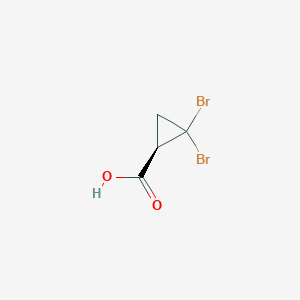
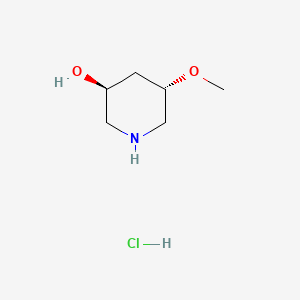

![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
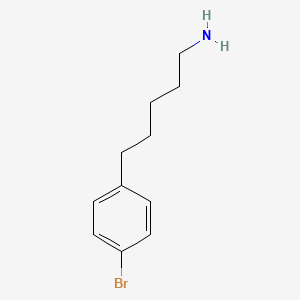
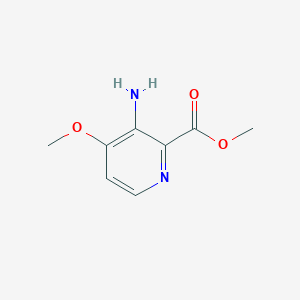
![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)

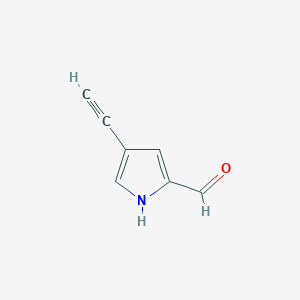
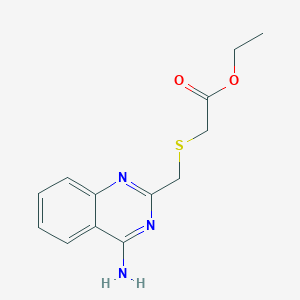
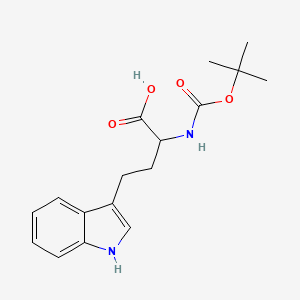
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
